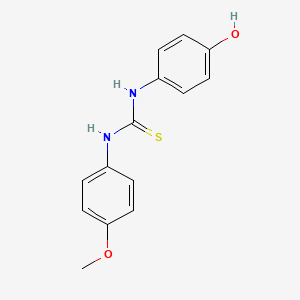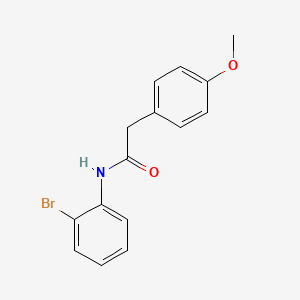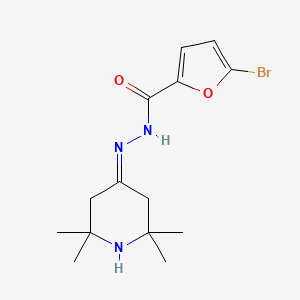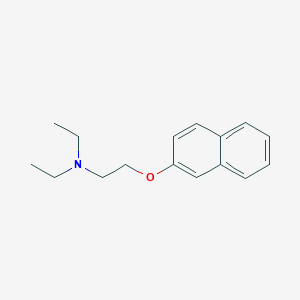![molecular formula C15H9ClN2O2 B5702122 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] is a chemical compound that has attracted significant attention in the field of scientific research. It is also known as 2-(2-Chlorophenyl)hydrazono-1H-indene-1,3(2H)-dione, and its molecular formula is C16H10ClN3O2. This compound has been synthesized using various methods and has been extensively studied for its potential applications in the field of medicine and biology.
作用機序
The mechanism of action of 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] is not fully understood. However, it has been reported to exhibit its biological activities through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to scavenge free radicals and protect cells from oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
実験室実験の利点と制限
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells at high concentrations.
将来の方向性
There are several future directions for the research on 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of its molecular targets and the elucidation of its mechanism of action. In addition, further studies could be conducted to explore its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Finally, future research could focus on the development of more water-soluble derivatives of this compound to improve its bioavailability and reduce its potential toxicity.
合成法
The synthesis of 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-chlorobenzaldehyde with indane-1,3-dione in the presence of hydrazine hydrate. The reaction takes place under reflux conditions in ethanol and yields the desired product in good yields. Other methods involve the reaction of 2-chlorobenzaldehyde with indane-1,3-dione in the presence of different catalysts such as piperidine, pyridine, or triethylamine.
科学的研究の応用
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has been extensively studied for its potential applications in the field of medicine and biology. It has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
2-[(2-chlorophenyl)hydrazinylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-7-3-4-8-12(11)17-18-13-14(19)9-5-1-2-6-10(9)15(13)20/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJOYDJTXCDYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC=CC=C3Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole](/img/structure/B5702060.png)


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)


![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)


